6-Ethoxy-4-methylchromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-11-10(7-9)8(2)6-12(13)15-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJUPFPBROFVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Ethoxy 4 Methylchromen 2 One and Its Derivatives
Established Synthetic Pathways for 6-Ethoxy-4-methylchromen-2-one
Pechmann Condensation Approaches
The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. tandfonline.com To synthesize this compound, the most direct approach involves the condensation of 4-ethoxyphenol (B1293792) with ethyl acetoacetate.
The mechanism of the Pechmann condensation begins with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed ester carbonyl group attacks the activated aromatic ring. The final step is a dehydration reaction that results in the formation of the coumarin ring system. tandfonline.com Various strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride are traditionally employed as catalysts. tandfonline.com
Conventional Synthetic Procedures
Conventional synthetic procedures for this compound are largely based on the Pechmann condensation under thermal conditions. These methods often require harsh reaction conditions, including high temperatures and the use of strong, corrosive acids, which can lead to the production of acidic waste. researchgate.net The reaction times can be prolonged, and the yields may vary depending on the specific substrates and catalysts used. researchgate.net
The general procedure involves heating a mixture of the substituted phenol and the β-ketoester with a stoichiometric amount of an acid catalyst. The progress of the reaction is typically monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization to obtain the pure coumarin derivative. tandfonline.com
Table 1: Conventional Pechmann Condensation of Substituted Phenols with Ethyl Acetoacetate
| Phenol Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Resorcinol | conc. H₂SO₄ | 5 to r.t. | 18 | 80 | tandfonline.com |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O | 110 | 5 | 67 | tandfonline.com |
| Pyrogallol | Sulfamic Acid | 130 | 4 | 82 | masterorganicchemistry.com |
| 3-Methoxyphenol | Sulfamic Acid | 130 | 4 | 90 | masterorganicchemistry.com |
Advanced Synthetic Strategies for Chromen-2-one Derivatives
To overcome the limitations of conventional methods, several advanced synthetic strategies have been developed for the synthesis of coumarin derivatives, offering advantages such as improved yields, shorter reaction times, and more environmentally benign conditions.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, significantly accelerating reaction rates and often leading to higher product yields. youtube.comresearchgate.netprepchem.comrsc.org In the context of coumarin synthesis, microwave irradiation has been successfully applied to the Pechmann condensation. researchgate.net
This technique utilizes the efficient heating of the reaction mixture by microwaves, leading to a rapid increase in temperature and pressure within a sealed reaction vessel. This results in a dramatic reduction in reaction times, from hours in conventional heating to mere minutes under microwave irradiation. youtube.comrsc.org Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Coumarin Derivatives
| Synthetic Method | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | 8-18 h | 56-79 | youtube.com |
| Microwave-Assisted | 8-17 min | 74-85 | youtube.com |
| Conventional (Step-wise) | 14-20 h | 80-85 | researchgate.net |
| Microwave-Assisted (One-pot) | 3-5 min | 82-90 | researchgate.net |
| Conventional (Reflux) | 2 h | 21.96 | scispace.com |
| Microwave-Assisted | 180 s | 60.10 | scispace.com |
Williamson Ether Condensation Applications
The Williamson ether synthesis is a fundamental and versatile method for forming ethers and is particularly relevant for synthesizing alkoxy-substituted coumarins like this compound. This reaction involves the nucleophilic substitution of an alkyl halide or other suitable electrophile by an alkoxide ion. youtube.com
In the synthesis of this compound, this method would typically be employed in a two-step process. First, a 6-hydroxy-4-methylcoumarin (B191455) precursor is synthesized, often via a Pechmann condensation using hydroquinone (B1673460) and ethyl acetoacetate. Subsequently, the hydroxyl group at the 6-position is deprotonated with a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate, to form the desired this compound. The yields for such alkoxy derivatives are reported to be in the range of 55-95%. tandfonline.com
Azide-Coupling Methodologies
Azide-coupling methodologies, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," represent a powerful strategy for the derivatization of coumarins rather than the synthesis of the core ring structure itself. youtube.comresearchgate.net This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by coupling an azide (B81097) with a terminal alkyne. youtube.comresearchgate.net
In the context of this compound, this methodology would be applied to a pre-synthesized coumarin that has been functionalized with either an azide or an alkyne group. For instance, an azido-functionalized this compound derivative can be reacted with a variety of alkynes to generate a library of triazole-containing coumarin compounds. This approach is highly valued for its reliability, high yields, and tolerance of a wide range of functional groups, making it a prominent tool in drug discovery and materials science for creating complex molecular architectures based on the coumarin scaffold. youtube.comresearchgate.net
Mannich Type Reactions in Chromen-2-one Synthesis
The Mannich reaction is a prominent organic reaction that involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine or ammonia. This reaction is a powerful tool for introducing an aminomethyl group into a molecule, leading to the formation of a "Mannich base." In the context of chromen-2-one (coumarin) chemistry, the Mannich reaction serves as a valuable method for the synthesis of derivatives with potential biological activities. rsc.orgsathyabama.ac.in
The reaction typically proceeds on hydroxycoumarin derivatives, where the hydroxyl group activates the aromatic ring towards electrophilic substitution. For 4-methylcoumarin (B1582148) systems, the electrophilic attack of the in situ generated Eschenmoser's salt or a related iminium species generally occurs at the position ortho to the activating hydroxyl group. rsc.org
While direct studies on this compound are not extensively detailed, the synthesis of its Mannich bases can be extrapolated from the well-documented reactions of analogous hydroxy-4-methylcoumarins. The synthesis would likely first involve the preparation of 6-hydroxy-4-methylchromen-2-one, followed by etherification to yield the 6-ethoxy derivative. Subsequently, a Mannich reaction could be performed. However, the reactivity of the 6-ethoxy derivative in a Mannich reaction might be lower compared to the corresponding 6-hydroxy derivative due to the reduced activating effect of the ethoxy group.
A more common approach involves performing the Mannich reaction on the more reactive hydroxycoumarin precursor, followed by etherification of the resulting Mannich base. For instance, the Mannich reaction on 7-hydroxy-4-methylcoumarin has been shown to yield aminomethylated products at the C-8 position. nih.govjournalirjpac.com By analogy, a Mannich reaction on 6-hydroxy-4-methylchromen-2-one would be expected to yield substitution at the C-5 or C-7 position, with the precise regioselectivity depending on the reaction conditions and the steric and electronic effects of the substituents.
Table 1: Representative Mannich Reaction on a Hydroxy-4-methylcoumarin Derivative
| Starting Material | Reagents | Product | Reference |
| 7-hydroxy-4-methylcoumarin | Formaldehyde, Glycine | [7-hydroxy-4-methyl-8-coumarinyl]glycine | nih.gov |
| 7-hydroxy-4-methylcoumarin | Formaldehyde, Various secondary amines | 8-(Aminomethyl)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives | journalirjpac.com |
Regioselective Synthesis and Derivatization Patterns
The regioselectivity in the synthesis and derivatization of this compound is a critical aspect that dictates the final structure and properties of the molecule. The control of substituent placement on the chromen-2-one core is primarily achieved during the initial ring formation and subsequent electrophilic substitution reactions.
The synthesis of the this compound scaffold typically begins with the Pechmann condensation. wikipedia.orgslideshare.net This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. To obtain the desired 6-substituted pattern, a hydroquinone derivative, specifically 4-ethoxyphenol, would be reacted with ethyl acetoacetate. The acid-catalyzed reaction proceeds via transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the activating hydroxyl or ethoxy group. Subsequent dehydration yields the final coumarin ring system. The use of 4-substituted phenols in the Pechmann condensation ensures the regioselective formation of 6-substituted coumarins. tandfonline.comtandfonline.com
Once the this compound core is synthesized, further derivatization can be achieved through various electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the benzene (B151609) ring of the coumarin nucleus. The ethoxy group at the C-6 position is an ortho-, para-directing activator, while the pyrone ring is a deactivating group.
In the case of this compound, the C-5 and C-7 positions are activated by the C-6 ethoxy group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at these positions. For instance, the nitration of 7-hydroxy-4-methylcoumarin has been shown to yield both 6-nitro and 8-nitro derivatives, highlighting the influence of the activating hydroxyl group. jetir.org A similar outcome would be anticipated for the derivatization of this compound, with the incoming electrophile attacking the positions ortho and para to the ethoxy group.
The Mannich reaction, as discussed in the previous section, also follows a regioselective pattern. When performed on a 6-hydroxy-4-methylchromen-2-one precursor, the aminomethylation would be directed to the C-5 or C-7 position due to the strong activating and directing effect of the hydroxyl group.
Table 2: Predicted Regioselective Derivatization of this compound
| Reaction Type | Reagents | Expected Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 6-Ethoxy-4-methyl-5-nitrochromen-2-one and 6-Ethoxy-4-methyl-7-nitrochromen-2-one | The C-6 ethoxy group is an ortho, para-director, activating the C-5 and C-7 positions for electrophilic attack. |
| Bromination | Br₂/FeBr₃ | 6-Ethoxy-5-bromo-4-methylchromen-2-one and 6-Ethoxy-7-bromo-4-methylchromen-2-one | Similar to nitration, the ethoxy group directs the electrophilic bromine to the ortho and para positions. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-6-ethoxy-4-methylchromen-2-one and 7-Acyl-6-ethoxy-4-methylchromen-2-one | The acyl group is introduced at the activated C-5 and C-7 positions. |
Computational and Theoretical Studies on 6 Ethoxy 4 Methylchromen 2 One
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uq.edu.au This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity of small molecules to a protein or receptor of interest. uq.edu.au Coumarin-based compounds have been extensively studied as inhibitors for a variety of biological targets due to their diverse pharmacological properties. nih.govresearchgate.net
While specific molecular docking studies for 6-Ethoxy-4-methylchromen-2-one are not extensively detailed in the available literature, the broader family of coumarin (B35378) derivatives has been docked against numerous important protein targets. These studies help to rationalize the compounds' biological activities and guide the design of more potent derivatives. fishersci.ca The binding affinity, typically expressed as a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more favorable binding. researchgate.netnih.gov
Key interactions often observed for coumarin derivatives include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site of the target protein. researchgate.net For instance, studies on similar coumarin structures have explored their potential as inhibitors for targets involved in neurodegenerative diseases, cancer, and viral infections. nih.govnih.gov The insights gained from these analogues suggest that this compound could also exhibit significant interactions with various biological macromolecules.
Table 1: Potential Protein Targets for Coumarin Derivatives Investigated via Molecular Docking
| Target Protein/Enzyme | Associated Disease/Process | Key Finding for Coumarin Derivatives |
|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Coumarin hybrids show potent inhibitory activity by interacting with the enzyme's active site. nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (Angiogenesis) | Certain derivatives exhibit strong binding affinities, suggesting anti-angiogenic potential. fishersci.ca |
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Modified coumarins demonstrate high binding affinity and interactions with catalytic residues. nih.gov |
Quantum Chemical Analysis via Density Functional Theory (DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and structure of molecules. sigmaaldrich.comswissadme.ch These studies provide fundamental information about molecular geometry, orbital energies, and charge distribution. For coumarin derivatives, DFT calculations help to elucidate their structural characteristics and electronic nature, which are crucial for understanding their reactivity and biological activity.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that characterizes molecular chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and polarizable. swissadme.ch
Table 2: Key Parameters from Quantum Chemical Analysis
| Parameter | Symbol | Significance in Molecular Analysis |
|---|---|---|
| Total Energy | E_total | Indicates the stability of the molecular structure at its optimized geometry. |
| Energy of HOMO | E_HOMO | Relates to the ionization potential and electron-donating capacity. |
| Energy of LUMO | E_LUMO | Relates to the electron affinity and electron-accepting capacity. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity, stability, and polarizability. |
While specific DFT-calculated values for this compound require a dedicated computational study, the analysis of similar coumarin structures provides a solid framework for predicting its electronic behavior. sigmaaldrich.com
Theoretical Predictions of Reactivity and Reaction Mechanisms
The electronic parameters obtained from DFT calculations serve as a foundation for predicting a molecule's chemical reactivity and potential reaction mechanisms. Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated from HOMO and LUMO energy values. These descriptors provide a quantitative measure of a molecule's stability and reactivity.
Another powerful tool derived from computational chemistry is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. swissadme.ch Red-colored areas on an MEP map indicate negative electrostatic potential, highlighting sites prone to electrophilic attack, while blue-colored areas represent positive potential, indicating sites susceptible to nucleophilic attack. swissadme.ch This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.
For this compound, the carbonyl oxygen of the lactone ring and the ether oxygen of the ethoxy group would be expected to be electron-rich regions, while the hydrogen atoms and the carbon atom of the carbonyl group would be electron-deficient.
Table 3: Global Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
In Silico Assessment of Molecular Properties and Drug-Likeness
In the early stages of drug discovery, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions, alongside an evaluation of "drug-likeness," help to identify candidates that are likely to have favorable pharmacokinetic profiles and avoid costly failures in later development stages. sigmaaldrich.com
A widely used guideline for assessing drug-likeness is Lipinski's Rule of Five. This rule states that an orally active drug is likely to have: a molecular weight (MW) of 500 daltons or less, a logP (octanol-water partition coefficient) not greater than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). Compounds that adhere to these rules tend to have better absorption and permeation.
Using the SwissADME web tool, the physicochemical and drug-like properties of this compound were predicted. fishersci.ca The results indicate that the compound exhibits favorable characteristics for a potential oral drug candidate.
Table 4: Physicochemical and Drug-Likeness Properties of this compound Data generated using the SwissADME web tool.
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C12H12O3 | The elemental composition of the molecule. |
| Molecular Weight | 204.22 g/mol | Mass of one mole of the substance. |
| LogP (iLOGP) | 2.19 | A measure of lipophilicity. |
| LogP (XLOGP3) | 2.11 | An alternative calculation of lipophilicity. |
| Log S (ESOL) | -2.89 | Logarithm of the molar solubility in water. |
| Solubility | 1.28e-03 mol/L | The concentration of the solute in a saturated solution. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Sum of surfaces of polar atoms; relates to permeability. |
| Number of Rotatable Bonds | 2 | A measure of molecular flexibility. |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. |
| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | An empirical score based on multiple physicochemical properties. |
Further predictions using the pkCSM web server provide insights into the compound's pharmacokinetic profile. nih.govsigmaaldrich.com These predictions cover aspects like intestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Table 5: Predicted ADMET Profile of this compound Data generated using the pkCSM web tool. nih.govsigmaaldrich.com
| ADMET Parameter | Prediction | Interpretation |
|---|---|---|
| Water Solubility (log mol/L) | -2.621 | Indicates moderate solubility in water. |
| Caco-2 Permeability (log Papp) | 0.992 | Predicts high permeability across the intestinal cell line model. |
| Intestinal Absorption (Human) | 93.93% | Predicts high absorption from the human intestine. |
| Blood-Brain Barrier Permeability (logBB) | -0.169 | Predicts that the compound can cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 metabolic enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 metabolic enzyme. |
| AMES Toxicity | No | Predicted to be non-mutagenic in the Ames test. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity related to hERG channel inhibition. |
| Hepatotoxicity | No | Predicted to be non-toxic to the liver. |
These computational assessments collectively suggest that this compound possesses a promising profile for further investigation as a bioactive agent.
Pharmacological and Biological Research Perspectives of 6 Ethoxy 4 Methylchromen 2 One and Its Analogues
In Vitro Anticancer Activity of 6-Ethoxy-4-methylchromen-2-one Derivatives
The anticancer potential of 4-methylcoumarin (B1582148) derivatives has been demonstrated across a range of cancer cell lines. The substitution pattern on the coumarin (B35378) ring significantly influences the cytotoxic and antiproliferative activity of these compounds. researchgate.netmdpi.com Modifications at various positions have been explored to enhance potency and selectivity against cancer cells. mdpi.com
Derivatives of 4-methylcoumarin have shown cytotoxic effects against leukemia cell lines. For instance, a structure-activity relationship (SAR) study of 27 different 4-methylcoumarin derivatives identified several compounds with notable activity against the K562 chronic myelogenous leukemia cell line. mdpi.com In that study, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing long alkyl chains at the C3 position were particularly effective. mdpi.com Specifically, a derivative with an n-decyl chain at C3 (Compound 11 in the study) registered an IC50 value of 42.4 µM against K562 cells. mdpi.com Another related compound, 6-acetyl-7-[2-(1-morpholino)ethoxy]-4-methylchromen-2-one, was found to inhibit the growth of the CCRF-CEM leukemia cell line at a concentration of 10⁻⁵ M. rsc.org
Table 1: Cytotoxicity of Selected 4-Methylcoumarin Derivatives against Leukemia Cell Lines
| Compound Description | Cell Line | IC50 / Activity |
|---|---|---|
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | K562 | 42.4 µM mdpi.com |
The cytotoxic activity of 4-methylcoumarin analogues extends to a variety of solid tumor cell lines. The aforementioned SAR study also evaluated derivatives against LS180 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells. mdpi.com The most potent compound identified, a 7,8-dihydroxy-4-methylcoumarin (B1670369) with an n-decyl chain at the C3 position, displayed IC50 values of 25.2 µM and 25.1 µM against LS180 and MCF-7 cells, respectively. mdpi.com Another derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, also showed reasonable activity with IC50 values ranging from 32.7 to 45.8 µM against the tested lines. mdpi.com
Other studies have corroborated these findings. Certain coumarin-amino acid and dipeptide derivatives have demonstrated potent cytotoxic activities against MCF-7 and HepG-2 cells. researchgate.net For example, two specific derivatives, identified as compounds 4k and 6c , exhibited strong cytotoxicity against MCF-7 cells with IC50 values of 4.98 µM and 5.85 µM, respectively. researchgate.net Compound 4k also showed promising activity against HepG-2 cells with an IC50 of 9.4 µM. researchgate.net Furthermore, tacrine-coumarin hybrids have been tested against A549 human lung carcinoma cells, demonstrating the broad applicability of the coumarin scaffold. nih.gov One acetoxycoumarin derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, showed an LD50 of 48.1 µM in A549 cells. nih.gov
Table 2: Cytotoxicity of Selected Coumarin Derivatives against Solid Tumor Cell Lines
| Compound Description | Cell Line | IC50 Value (µM) |
|---|---|---|
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | LS180 (Colon) | 25.2 mdpi.com |
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | MCF-7 (Breast) | 25.1 mdpi.com |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 mdpi.com |
| Coumarin-dipeptide derivative (4k) | MCF-7 (Breast) | 4.98 researchgate.net |
| Coumarin-dipeptide derivative (4k) | HepG-2 (Liver) | 9.4 researchgate.net |
| Coumarin-dipeptide derivative (6c) | MCF-7 (Breast) | 5.85 researchgate.net |
Coumarin derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. chapman.eduresearchgate.net They also modulate the activity of key enzymes involved in cancer progression. researchgate.net
A primary mode of action for many coumarin-based anticancer agents is the induction of apoptosis. chapman.edu Studies have shown that these derivatives can activate both intrinsic and extrinsic apoptotic pathways. chapman.edu This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Research on certain coumarin derivatives demonstrated that they induce apoptosis in MCF-7 and HCT116 cell lines by upregulating the expression of pro-apoptotic proteins like caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic DNA fragmentation seen in apoptotic cells.
In addition to inducing apoptosis, coumarin derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. chapman.eduresearchgate.net The cell cycle is a tightly regulated process, and disruption of this cycle can prevent cancer cells from dividing. Some coumarins have been shown to arrest cells in the G0/G1 or G2/M phases. researchgate.net For example, studies on halogenated derivatives of benzofuran (B130515), a related heterocyclic compound, showed that one derivative induced G2/M phase arrest in HepG2 cells. Certain acetoxycoumarin derivatives have also been found to cause cell cycle arrest in lung and liver cancer cell lines, further suggesting that interference with cell cycle progression is a key anticancer mechanism for this class of compounds. nih.gov
The anticancer activity of coumarin derivatives is also linked to their ability to inhibit key enzymes that are crucial for tumor growth and survival.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Several studies have demonstrated that coumarin-based compounds can act as VEGFR-2 inhibitors. researchgate.net For example, two coumarin-dipeptide hybrids showed promising VEGFR-2 inhibition with IC50 values of 23.6 µM and 34.2 µM. researchgate.net
Topoisomerase IIα: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and cell division. Topoisomerase IIα is a well-established target for cancer chemotherapy. Various coumarin derivatives, including tacrine-coumarin hybrids, have been identified as inhibitors of topoisomerase IIα, thereby preventing cancer cells from proliferating. researchgate.netnih.gov Certain coumarin-dipeptide derivatives demonstrated potent topoisomerase-II inhibition with IC50 values of 4.1 µM and 8.6 µM. researchgate.net
CK2 Kinase: Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. The coumarin scaffold has been identified as attractive for developing CK2 inhibitors. In particular, halogenated 4-methylcoumarin derivatives have shown potent activity. The compound 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) was found to be a promising CK2 inhibitor.
CHK1: While coumarin derivatives have been shown to inhibit various kinases, specific research detailing their activity against Checkpoint Kinase 1 (CHK1) is not prominent in the available literature. The main focus for this class of compounds has been on other enzymatic targets such as receptor tyrosine kinases like VEGFR-2 and other protein kinases like CK2. researchgate.net
Table 3: Enzyme Inhibitory Activity of Selected Coumarin Derivatives
| Enzyme Target | Compound Description | IC50 Value (µM) |
|---|---|---|
| VEGFR-2 | Coumarin-dipeptide derivative (4k) | 23.6 researchgate.net |
| VEGFR-2 | Coumarin-dipeptide derivative (6c) | 34.2 researchgate.net |
| Topoisomerase IIα | Coumarin-dipeptide derivative (4k) | 4.1 researchgate.net |
| Topoisomerase IIα | Coumarin-dipeptide derivative (6c) | 8.6 researchgate.net |
Mechanisms of Anticancer Action in Vitro
Microtubule Dynamics Alteration and Depolymerization
Research into the pharmacological effects of chromen-2-one analogues has revealed their potential to interact with fundamental cellular structures, including microtubules. While direct studies on this compound are limited in this specific area, investigations into structurally related compounds provide significant insights. For instance, the analogue 6-chloro-4-(methoxyphenyl) coumarin has been identified as a novel microtubule-targeting agent. nih.govnih.gov This compound has been shown to induce the depolymerization of purified tubulin in vitro. nih.govnih.gov The disruption of microtubule integrity is a critical mechanism for inducing cell cycle arrest, specifically at the G2-M phase, which ultimately leads to apoptosis in cancer cells. nih.govnih.gov The concentration required to depolymerize microtubules was found to be consistent with the concentration that induces G2-M arrest, suggesting a direct mechanistic link. nih.gov These findings highlight a promising avenue of research, indicating that the chromen-2-one scaffold, from which this compound is derived, possesses the potential to alter microtubule dynamics.
Regulation of Intracellular Signaling Pathways (e.g., Ras/Akt/NF-κB, ERK)
The chromen-2-one core structure is integral to compounds that exhibit significant regulatory effects on key intracellular signaling pathways involved in inflammation and cell survival. Coumarin and its derivatives have been noted for their ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of pro-inflammatory genes. nih.gov The inhibition of NF-κB activation consequently reduces the release of various inflammatory mediators. nih.govsemanticscholar.org
Furthermore, certain coumarin derivatives have been found to modulate the AKT/mTOR signaling pathway. nih.govresearchgate.net This pathway is central to regulating cell survival, proliferation, and growth. The anti-inflammatory effects of some synthesized coumarin analogues have been directly linked to their ability to modulate these signaling cascades, alongside the downregulation of NF-κB. nih.govresearchgate.net While the Ras/ERK pathway is a critical signaling cascade in cell proliferation and differentiation, specific research detailing the direct effects of this compound on this pathway is not yet extensively documented.
Antioxidant Activity of this compound and Related Compounds
Free Radical Scavenging Capacity (e.g., DPPH, Hydrogen Peroxide)
Derivatives of 4-methyl-2H-chromen-2-one have demonstrated notable antioxidant properties, particularly in their capacity to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. Studies on a series of synthesized 4-methyl-2H-chromen-2-ones revealed a moderate to significant antioxidant capacity. researchgate.net
The antioxidant potential is influenced by the molecular structure of the compounds. For example, the ability to donate a hydrogen atom or an electron to stabilize the DPPH radical is a key mechanism of action. researchgate.net Research on structurally similar compounds, such as 6-methoxy-2H-chromenes, has provided quantitative data on this scavenging activity, showing efficacy in the micromolar range. asianpubs.org While extensive data on hydrogen peroxide scavenging for this specific compound is limited, the demonstrated efficacy against radicals like DPPH suggests a broader potential for neutralizing various reactive oxygen species (ROS).
| Compound | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| 3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one | 69 ± 0.38 | Trolox | 36.4 ± 0.53 |
| 1-(6-Methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one | 67 ± 0.44 | Trolox | 36.4 ± 0.53 |
Anti-inflammatory Activity of Chromen-2-one Derivatives
Inhibition of Pro-inflammatory Mediators (e.g., PGE2, TNF-α)
The anti-inflammatory properties of the chromen-2-one class of compounds are well-documented. Derivatives of coumarin have been shown to effectively inhibit the production and release of key pro-inflammatory mediators. nih.gov Notably, they can diminish the discharge of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin (B15479496) E2 (PGE2). nih.govsemanticscholar.org TNF-α is a potent cytokine involved in systemic inflammation, while PGE2 is a principal mediator of inflammation, pain, and fever, produced via the cyclooxygenase (COX) pathway. tmrjournals.com
The mechanism often involves the suppression of the NF-κB pathway, which is a primary regulator of TNF-α gene expression. nih.govsemanticscholar.org By hindering NF-κB activation, these compounds can effectively reduce the inflammatory cascade. Research has identified specific coumarin derivatives with potent anti-inflammatory activity, demonstrating their ability to reduce the production of these pro-inflammatory cytokines in cellular models. researchgate.net
| Compound | Target | EC₅₀ (μM) |
|---|---|---|
| Coumarin derivative with 3,4-dimethoxybenzylidene hydrazinyl moiety (14b) | Inhibition of inflammatory response in LPS-induced macrophages | 5.32 |
Suppression of Macrophage and Human Alveolar Epithelial Cell Activation
Analogues of this compound have demonstrated significant anti-inflammatory effects by suppressing the activation of key immune and structural cells in the lungs, such as macrophages and alveolar epithelial cells. Alveolar macrophages are the primary immune cells in the alveoli, responsible for pathogen recognition and initiating inflammatory responses. frontiersin.org The interaction and communication between alveolar macrophages and epithelial cells are crucial for maintaining lung homeostasis and orchestrating immune responses to pathogens or injury. nih.gov
Research on coumarin derivatives shows a potent ability to modulate macrophage activity. For instance, the closely related compound 6-methylcoumarin (B191867) was found to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov It also decreased the secretion of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, in a concentration-dependent manner. nih.gov Similarly, other coumarins, such as esculetin, fraxetin, and daphnetin, are recognized as inhibitors of inflammatory pathways in immune cells. nih.gov
The anti-inflammatory activity of this class of compounds extends to alveolar epithelial cells. For example, the furocoumarin sphondin (B16643) has been shown to inhibit IL-1β induced PGE2 release in A549 cells, a human alveolar epithelial cell line. nih.gov This inhibition is mediated by suppressing the expression of cyclooxygenase-2 (COX-2), partly through the suppression of NF-κB activity. nih.gov This evidence suggests that the chromen-2-one scaffold can target inflammatory processes in both the resident immune cells and the structural epithelial cells of the alveoli.
Regulation of NF-κB Dependent Signaling
A primary mechanism behind the anti-inflammatory effects of chromen-2-one analogues is the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, cell survival, and immune responses. mdpi.com
Studies on 6-methylcoumarin have shown that it inhibits the NF-κB pathway in LPS-stimulated macrophages. nih.gov The mechanism involves reducing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govcu.edu.tr By preventing IκBα degradation, the compound effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus. cu.edu.tr This action halts the transcription of NF-κB target genes, such as those encoding for iNOS, COX-2, and various pro-inflammatory cytokines. nih.govcu.edu.tr Other coumarin derivatives have also been reported to alleviate the expression of inflammatory markers induced by LPS through their effects on the NF-κB pathway. nih.gov The ability of novel N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides to exhibit excellent inhibitory activity against NF-κB further highlights the importance of this pathway as a target for chromene derivatives. mdpi.comresearchgate.net
Modulation of Mitogen-Activated Protein (MAP) Kinase Pathways
In addition to targeting NF-κB, chromen-2-one analogues modulate Mitogen-Activated Protein (MAP) Kinase (MAPK) signaling pathways, which are crucial for transmitting extracellular signals to the cellular interior to control processes like inflammation, cell proliferation, and apoptosis. frontiersin.org
The anti-inflammatory action of 6-methylcoumarin has been directly linked to its ability to reduce the phosphorylation of the MAPK family proteins in LPS-stimulated macrophages. frontiersin.orgnih.gov Similarly, another analogue, 6,7-dihydroxy-4-methylcoumarin, was also reported to inhibit inflammation via MAPK signaling pathways. mdpi.com Esculin, a coumarin glucoside, was found to significantly inhibit the LPS-induced activation of the MAPK pathway in peritoneal macrophages, further confirming that this mechanism is common to the coumarin class of compounds. nih.gov By downregulating MAPK and NF-κB signaling, these compounds effectively suppress the production of inflammatory mediators and cytokines. cu.edu.tr
Antimicrobial and Antifungal Activities
The chromen-2-one scaffold is a versatile pharmacophore that also confers significant antimicrobial and antifungal properties. nih.govnih.gov
Evaluation against Fungal Pathogens (e.g., Candida albicans)
Numerous studies have highlighted the efficacy of chromen-2-one analogues against fungal pathogens, particularly species of Candida. Candida albicans is a major opportunistic fungal pathogen, and the development of resistance to conventional antifungal drugs presents a significant clinical challenge. nih.gov
Coumarin hybrid molecules have demonstrated good antifungal activity against Candida albicans and Aspergillus niger. researchgate.net In a broader screening, various chromone (B188151) derivatives showed potent antifungal and antibiofilm activities against nine different Candida species. nih.gov For instance, 6-bromochromone-3-carbonitrile was found to be fungicidal, completely killing C. albicans cells at a concentration of 5 µg/mL after just 2 hours of contact. nih.gov The data below summarizes the minimum inhibitory concentrations (MIC) for several chromone analogues against C. albicans.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-bromochromone-3-carbonitrile | Candida albicans ATCC 90028 | 5 | nih.gov |
| 6-methylchromone-3-carbonitrile | Candida albicans ATCC 90028 | 5 | nih.gov |
| 6-isopropylchromone-3-carbonitrile | Candida albicans ATCC 90028 | 10 | nih.gov |
| 2-phenyl-4H-chromen-4-one | Candida albicans | > 62.5 | |
| 2-phenyl-4H-chromen-4-one | Candida parapsilosis | 31.25 | |
| 2-phenyl-4H-chromen-4-one | Candida glabrata | 125 |
Antibacterial Spectrum
Derivatives of chromen-2-one have also been evaluated for their activity against a range of bacterial pathogens, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The antibacterial activity of coumarin derivatives is often linked to their specific chemical structure.
For example, a series of indolyl-4H-chromene derivatives showed significant activity against Staphylococcus aureus, a Gram-positive bacterium, with MIC values as low as 9.3 μg/mL. mdpi.com Other studies have quantified the antibacterial effect by measuring the zone of inhibition. The table below presents findings for several coumarin derivatives against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-Chloro-8-hydroxyl–7-iminomethyl-4H-1,5-dioxa-4-aza-phenanthrene-3,6-dione | Staphylococcus aureus | 18 | |
| 2-Chloro-8-hydroxyl–7-iminomethyl-4H-1,5-dioxa-4-aza-phenanthrene-3,6-dione | Bacillus cereus | 17 | |
| N-(4-Ethoxy-2-oxo-2H-chromene-3-carbonyl)-guanidine | Staphylococcus aureus | 13 | |
| N-(4-Ethoxy-2-oxo-2H-chromene-3-carbonyl)-guanidine | Bacillus cereus | 14 |
Other Biological Activities and Mechanistic Insights from Analogous Chromen-2-ones
The chromen-2-one (benzopyran) moiety is recognized as a privileged structure in medicinal chemistry, and its derivatives have been investigated for a vast range of other biological activities. nih.govnih.gov Synthetic analogues have been evaluated for anticancer, anticonvulsant, antiviral, anti-HIV, antioxidant, and anti-tubercular activities. nih.govresearchgate.net The wide-ranging biological effects are attributed to the ability of these compounds to interact with a variety of cellular targets and receptors. nih.gov
For example, certain chromene derivatives have shown promise as anti-Alzheimer agents, while others have demonstrated antidepressant, antiasthmatic, and antihyperlipidemic properties. nih.gov The structural versatility of the chromen-2-one core allows for chemical modifications that can fine-tune its biological activity, making it a valuable template for the design and development of new therapeutic agents for a multitude of diseases. nih.govmdpi.com
Cellulose (B213188) Biosynthesis Inhibition (Insights from 7-Ethoxy-4-methylchromen-2-one, Morlin)
An analogue of this compound, 7-ethoxy-4-methylchromen-2-one, known as Morlin, has been identified as a significant inhibitor of cellulose biosynthesis in plants. pnas.orgoup.com This discovery was made during a screening of approximately 20,000 compounds aimed at identifying small molecules that induce a swollen root phenotype in Arabidopsis, a common indicator of cell wall defects. pnas.org Morlin's effects are notable for their impact on both the machinery of cellulose synthesis and the cytoskeletal components that guide it. pnas.orgnih.gov
| Treatment | Average Velocity of YFP::CESA6 Complexes (nm/min) | Reference |
|---|---|---|
| Control | 250 ± 37 | pnas.org |
| Morlin | 177 ± 51 | pnas.org |
Beyond its effects on CESA, Morlin also significantly disrupts the dynamics and organization of cortical microtubules, which are crucial for guiding the deposition of cellulose microfibrils and thus controlling the direction of cell expansion. pnas.orgresearchgate.netmdpi.com Treatment with Morlin leads to a "novel syndrome of cytoskeletal defects," characterized by the reorientation of the cortical array and a reduction in the rates of both microtubule elongation and shrinkage. pnas.orgnih.gov This results in microtubules that are shorter, more bundled, and sometimes detached from the cell membrane. pnas.orgnih.gov The dynamicity of both the plus and minus ends of the microtubules is inhibited by Morlin. researchgate.net The mean elongation rate of microtubules is reduced by approximately 58%, while the shrinking rate is reduced by about 31%. pnas.org This dual impact on both cellulose synthase velocity and microtubule dynamics makes Morlin a valuable tool for studying the intricate relationship between these two fundamental processes in plant cell growth. pnas.orgnih.gov
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT1A Receptor)
Analogues of this compound have been investigated for their potential to interact with serotonin receptors, particularly the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression. mdpi.commdpi.comnih.gov Research has shown that certain coumarin derivatives can act as antagonists at this receptor. nih.govdrugbank.com For instance, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives displayed antagonistic properties at the 5-HT1A receptor, with some compounds showing IC50 values in the nanomolar range. mdpi.com One such derivative, 6-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, was identified as a potent antagonist with an IC50 of 301 nM. mdpi.com The structure of the substituent on the coumarin ring, particularly the nature and position of groups on an attached phenylpiperazine moiety, plays a critical role in determining the affinity and activity at the 5-HT1A receptor. mdpi.commdpi.com For example, the presence of a chloro substituent in the ortho position or a bromo substituent in the meta position of the phenyl ring was found to significantly increase affinity for the 5-HT1A receptor. mdpi.com
Enzyme Inhibition Beyond Anticancer Targets (e.g., Carbonic Anhydrase)
The inhibitory potential of coumarin derivatives extends to enzymes beyond those typically associated with anticancer research. One such class of enzymes is the carbonic anhydrases (CAs), which are involved in various physiological processes. nih.govmdpi.com Coumarins are considered non-classical inhibitors of CAs and have been investigated for their isoform-specific inhibitory activity. mdpi.com Studies on a series of 6,7-dihydroxy-3-(methylphenyl) chromenones demonstrated their ability to inhibit human carbonic anhydrase I (hCA-I) and II (hCA-II). nih.gov The inhibitory mechanism of coumarins is distinct from classical sulfonamide-based inhibitors; they are believed to be hydrolyzed by the esterase activity of the CA, with the resulting product binding outside the active site and occluding its entrance. mdpi.com The substitution pattern on the coumarin ring is crucial for this activity. For example, in silico studies have suggested that electron-donating and electron-withdrawing groups at positions 3 or 4 can enhance activity against CAs. biointerfaceresearch.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin ring system. nih.gov Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds for various biological targets.
Influence of Substituent Position and Nature on Biological Activity
The substitution pattern on the coumarin nucleus dictates the molecule's electronic and steric properties, which in turn influences its interaction with biological targets. nih.govmdpi.com
Position 4: The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance Mcl-1 inhibitory capacity, while a hydrophilic group in this position is detrimental to this activity. nih.gov In other contexts, a methyl group at position 4 has been found to drastically increase the anti-helicase activity of certain 7-substituted coumarin derivatives. nih.gov
Positions 6 and 7: Modifications at these positions are common in the development of biologically active coumarins. For serotonin receptor ligands, the attachment of arylpiperazinylalkoxy side chains at the 7-position is a common strategy. mdpi.com The length of the alkyl linker and the substitution on the aryl ring are critical for affinity and whether the compound acts as an agonist or antagonist. mdpi.commdpi.com For instance, moving a methoxy (B1213986) group on the phenyl ring from the meta to the ortho position can switch the activity of a compound from a 5-HT1A receptor agonist to an antagonist. mdpi.com
General Trends: In silico studies have shown that for central nervous system (CNS) related protein targets, substitutions at positions 7 and 8 are often preferred over positions 3 or 4. biointerfaceresearch.com The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, significantly impact the biological properties of coumarin derivatives, including their antioxidant and protein binding activities. mdpi.com The versatility of the coumarin scaffold allows for fine-tuning of its biological activity through strategic placement of various functional groups, making it a privileged structure in drug discovery. nih.gov
Role of Linker Length and Pharmacophoric Features
The pharmacological and biological activity of coumarin derivatives can be significantly influenced by the length of linker chains and the nature of pharmacophoric groups attached to the core structure. Research into the structure-activity relationships (SAR) of various 4-methylcoumarin analogues has provided insights into how these features can be modulated to enhance therapeutic effects, such as anticancer activity.
One area of investigation has been the impact of alkyl chain length at the C3 position of the coumarin scaffold. Studies on 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) have demonstrated a correlation between the length of an n-alkyl chain at this position and the compound's cytotoxic efficacy against various cancer cell lines. An increase in the length of the alkyl chain has been shown to correspond with higher cytotoxic activity. nih.govscispace.com For instance, a derivative with an n-decyl chain at the C3 position exhibited greater potency compared to analogues with shorter chains like n-hexyl or ethyl groups. nih.govscispace.com This enhancement in activity is thought to be due to increased lipophilicity conferred by the longer alkyl chains, which may improve the molecule's ability to penetrate cell membranes. scispace.com
The following table illustrates the effect of increasing alkyl linker length at the C3 position on the cytotoxic activity of 7,8-dihydroxy-4-methylcoumarin derivatives against the LS180 (colon adenocarcinoma) cell line. nih.gov
| Compound ID | C3 Substituent (Linker) | IC₅₀ (µM) against LS180 cells |
| 9 | Ethyl | 55.3 |
| 10 | n-Hexyl | 31.9 |
| 11 | n-Decyl | 25.2 |
Beyond simple alkyl chains, the introduction of other pharmacophoric features has also been explored. For example, the substitution of ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position of 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) has resulted in a notable level of cytotoxic activity. nih.gov This suggests that the presence of an ester group within the linker can contribute favorably to the biological effect.
Furthermore, modifications at other positions of the coumarin ring have been investigated. The introduction of bromine atoms, for instance at the C6 position and on the C4-methyl group, has also been associated with reasonable cytotoxic activities. nih.gov This indicates that halogenated pharmacophores can be a viable strategy for enhancing the anticancer properties of 4-methylcoumarin derivatives.
In a different context, the length of the alkyl linker has also been shown to be a critical factor for the interaction of coumarin derivatives with specific biological targets, such as serotonin receptors. For certain 5- and 7-hydroxycoumarin derivatives, a longer alkyl linker (e.g., a five-carbon chain) was found to be more effective in maximizing the interactions between the ligand and the receptor's binding site residues, leading to higher antagonistic activity compared to shorter (e.g., two-carbon) linkers. nih.gov This highlights the importance of optimizing linker length to achieve the desired spatial orientation and interaction with the target protein.
Emerging Research Applications and Potential of 6 Ethoxy 4 Methylchromen 2 One in Chemical Biology
Development as Novel Lead Compounds in Drug Discovery
The molecular architecture of 6-Ethoxy-4-methylchromen-2-one makes it an attractive starting point for the design and synthesis of new therapeutic agents. mdpi.com Researchers utilize its core structure as a scaffold, modifying it to create derivatives with enhanced or novel pharmacological activities. nih.govmdpi.com Coumarins, in general, are recognized for their potential as anticancer, antimicrobial, and antioxidant agents, and this compound is a key exemplar within this class. researchgate.nettandfonline.com
A study focused on the synthesis of 6-ethoxy-4-methylcoumarin and the investigation of its biological properties revealed notable antioxidant and cytotoxic effects. researchgate.net The compound was synthesized via the Pechmann condensation method and subsequently evaluated in cultured human blood samples. researchgate.net The research demonstrated that at a concentration of 25 mg/L, the compound exhibited significant antioxidant activity. researchgate.net Furthermore, it displayed a slight cytotoxic effect at a higher concentration of 200 mg/L, indicating its potential as a basis for developing new anticancer agents. researchgate.net
The strategy of using a coumarin (B35378) core to generate novel bioactive molecules is well-established. For instance, new coumarin derivatives are frequently designed and synthesized in laboratories with the aim of creating new drugs. researchgate.net The process often involves linking the coumarin scaffold to other pharmacologically active moieties, a technique known as molecular hybridization. nih.govcardiff.ac.uk A series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles were synthesized from a 6-aminocoumarin precursor and showed potent and selective inhibition of carbonic anhydrase isoforms IX and XIII, which are involved in tumorigenesis. nih.gov This highlights how the C-6 position of the coumarin ring is a synthetically accessible and effective point for modification to create lead compounds for drug discovery.
The broad biological activities associated with the coumarin family underscore the potential of its derivatives in medicine. nih.govnih.gov These activities include anti-inflammatory, antiviral, and enzyme inhibition properties. nih.govnih.gov The development of compounds like this compound and its analogues is part of a wider effort to leverage the privileged coumarin scaffold to address various diseases. nih.govresearchgate.net
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Finding | Effective Concentration | Assay Method | Source |
|---|---|---|---|---|
| Antioxidant | Exhibited antioxidant properties without altering total oxidative status. | 25 mg/L | Total Antioxidant Capacity (TAC) | researchgate.net |
| Cytotoxic | Showed a slight cytotoxic effect on cultured blood cells. | 200 mg/L | MTT and Lactate Dehydrogenase (LDH) release assays | researchgate.net |
Utilization as Chemical Probes for Biological Pathway Dissection
Chemical probes are small molecules used to study and manipulate biological systems, and the inherent fluorescence of many coumarin derivatives makes them particularly suitable for this purpose. nih.govresearchgate.net These compounds can act as sensors, reporters, or imaging agents to help dissect complex biological pathways. While research specifically detailing this compound as a probe is emerging, the properties of closely related coumarins provide strong evidence of its potential.
For example, the isomer 7-Ethoxy-4-methylcoumarin is a well-known substrate probe for mammalian cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, 2B4, and 2B6. medchemexpress.com The metabolism of this compound by CYP enzymes results in a highly fluorescent product, allowing for sensitive measurement of enzyme activity. This principle of using a coumarin derivative to report on enzyme function is a cornerstone of its application as a chemical probe.
Furthermore, the photophysical properties of coumarins, such as high fluorescence quantum yields and sensitivity to their environment, are key to their function as probes. nih.gov Studies on various coumarin derivatives have shown that their fluorescence can be influenced by factors like solvent polarity (solvatochromism) and pH (acidochromism). acs.org For instance, certain push-pull coumarin derivatives exhibit significant shifts in their emission spectra in different solvents and a decrease in fluorescence in the presence of acid. acs.org This sensitivity allows them to probe the microenvironment of a biological system.
Derivatives of the coumarin scaffold have also been developed as selective fluorescent probes for metal ions. nih.govacs.org Specific coumarins show a "turn-off" fluorescent response to iron (Fe³⁺) ions and a fluorescence enhancement in the presence of aluminum (Al³⁺) ions. nih.govacs.org This selectivity enables the detection and imaging of these important metal ions in biological contexts, contributing to the understanding of their roles in cellular pathways. Given these precedents, this compound holds promise for development into a new generation of chemical probes for bioimaging and pathway analysis. nih.govacs.org
Potential in Material Science and Other Novel Applications (e.g., Fluorescent Brighteners)
The unique optical properties of coumarin derivatives extend their utility beyond biology into the realm of material science. nih.gov Their strong fluorescence, photostability, and large Stokes shifts make them excellent candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. nih.gov
A prominent application for coumarins is as fluorescent brighteners or whitening agents in textiles and polymers. The related compound 7-hydroxy-4-methyl coumarin, for example, is used as a fluorescent brightener and an efficient laser dye. wordpress.com The core structure is responsible for absorbing UV light and re-emitting it in the blue region of the visible spectrum, creating a whitening effect. The specific substituents on the coumarin ring modulate these properties, suggesting that this compound could be tailored for similar or improved performance in these applications.
The development of coumarin-based fluorescent sensors for metal ions also has implications for material science. nih.gov The ability of certain coumarin derivatives to selectively respond to ions like Fe³⁺ and Al³⁺ through changes in their fluorescence makes them suitable for integration into sensing materials or for environmental monitoring. acs.org The synthesis of new push-pull coumarins has yielded derivatives with good quantum fluorescence efficiencies and interesting solvatochromic properties, where the color of their fluorescence changes with the polarity of the medium. acs.org This characteristic is highly desirable for creating materials that can report on their chemical environment.
Table 2: Photophysical Properties of Related Coumarin Derivatives
| Coumarin Derivative Class | Property | Observation | Potential Application | Source |
|---|---|---|---|---|
| Push-Pull Coumarins | Solvatochromism | Large emission shifts (>60 nm) in various solvents. | Environmental sensors, smart materials | acs.org |
| Push-Pull Coumarins | Acidochromism | Fluorescence quenching in the presence of acid. | pH sensors | acs.org |
| C6-aryl-D-π-A Coumarins | Metal Ion Sensing | Fluorescence turn-off for Fe³⁺ and enhancement for Al³⁺. | Selective metal ion detectors | nih.govacs.org |
| 7-Hydroxy-4-methyl coumarin | Fluorescence | Acts as a fluorescent brightener and laser dye. | Textiles, lasers, analytical standards | wordpress.com |
Role in Chemical Genetics Screens
Chemical genetics is a powerful approach in drug discovery and basic biology that uses small molecules to perturb protein function, thereby illuminating gene function and biological pathways on a large scale. nih.gov In these screens, large libraries of compounds are tested for their effects on cells or organisms to identify molecules that produce a specific phenotype. nih.gov The coumarin scaffold is a valuable component of these libraries due to its structural diversity and wide range of biological activities.
While direct reports of this compound in large-scale chemical genetics screens are not yet prevalent, the use of coumarin derivatives in such contexts is documented. For example, libraries of synthesized coumarin-triazole hybrids have been screened against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). cardiff.ac.uk This type of large-scale phenotypic screen is a form of chemical genetics, aiming to identify compounds with selective anti-cancer activity and to understand their mechanisms of action by correlating activity patterns with the genetic features of the cell lines. cardiff.ac.uk
The core concept of chemical genetics involves pairing chemical perturbations with genetic information. nih.gov For instance, a screen might identify a compound that is particularly effective against cells with a specific genetic mutation. This "chemical-genetic interaction" can reveal the compound's target or the function of the mutated gene. nih.gov Given the known cytotoxic and antioxidant activities of this compound, it is a prime candidate for inclusion in chemical genetics screens designed to find modulators of oxidative stress pathways or cell proliferation. researchgate.net As our ability to generate and profile large mutant libraries expands, the systematic screening of focused compound sets, including derivatives of this compound, will be instrumental in mapping cellular pathways and identifying novel drug targets. nih.gov
Future Directions and Translational Research Avenues for 6 Ethoxy 4 Methylchromen 2 One
Comprehensive Elucidation of Molecular Mechanisms in Diverse Biological Systems
A foundational aspect of future research will be to unravel the precise molecular mechanisms through which 6-Ethoxy-4-methylchromen-2-one exerts its biological effects. The diverse pharmacological activities reported for the broader coumarin (B35378) class, including anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective effects, suggest that this compound may interact with a variety of cellular targets. encyclopedia.pubnih.gov Future studies should aim to identify these targets and elucidate the downstream signaling pathways.
Initial investigations could involve high-throughput screening against a panel of known biological targets to identify potential protein interactions. Subsequent in-depth studies using techniques such as transcriptomics, proteomics, and metabolomics will be crucial to map the global cellular response to the compound. Understanding how the ethoxy and methyl substitutions on the coumarin core influence its interaction with specific biological molecules will be a key area of focus.
Exploration of New Therapeutic Targets and Pharmacological Potentials
Building on a deeper mechanistic understanding, the exploration of novel therapeutic applications for this compound is a promising avenue. The structural features of coumarins lend themselves to a wide range of biological activities. nih.gov Research should extend beyond the traditionally associated properties of coumarins to investigate potential efficacy in areas such as neurodegenerative diseases, metabolic disorders, and as targeted anticancer agents. nih.govresearchgate.net
For instance, given the neuroprotective effects observed in some 4-methylcoumarin (B1582148) derivatives, investigating the potential of this compound to modulate pathways involved in neuronal cell death and inflammation in models of Alzheimer's or Parkinson's disease would be a valuable pursuit. jst.go.jp Furthermore, the anticancer potential of coumarins is well-documented, and future studies could explore the efficacy of this specific derivative against various cancer cell lines, potentially identifying novel molecular targets within cancer biology. nih.govresearchgate.net
Advanced Synthetic Methodologies for Enhanced Efficacy and Selectivity
The development of advanced and efficient synthetic routes to this compound and its analogues will be critical for enabling extensive biological evaluation and future drug development. While general methods for coumarin synthesis exist, optimizing these for high-yield and cost-effective production of this specific derivative is essential. researchgate.net
Furthermore, the synthesis of a library of related compounds with systematic variations in the ethoxy and methyl groups, as well as substitutions at other positions of the coumarin ring, will be invaluable for establishing structure-activity relationships (SAR). tandfonline.com This will allow for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Microwave-assisted synthesis and other modern synthetic techniques could be employed to accelerate this process. nih.govsemanticscholar.org
Integration of In Silico and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the drug discovery process for this compound. researchgate.net In silico approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of the compound to various protein targets and to elucidate its binding mode at the atomic level. nih.govbenthamdirect.com
These computational predictions can then guide the design of new derivatives with enhanced binding characteristics. Quantitative structure-activity relationship (3D-QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity, further refining the design process. benthamdirect.com This integrated approach will facilitate a more targeted and efficient exploration of the therapeutic potential of this compound.
Collaborative and Interdisciplinary Research Opportunities
To fully realize the translational potential of this compound, a collaborative and interdisciplinary research approach is indispensable. This will involve the integration of expertise from various fields, including medicinal chemistry, pharmacology, molecular biology, computational science, and clinical research.
Establishing collaborations between academic research institutions, pharmaceutical companies, and clinical centers will be crucial for advancing the compound from preclinical studies to potential clinical applications. Such partnerships can provide the necessary resources, expertise, and infrastructure to navigate the complex process of drug development. The diverse applications of coumarin-based compounds in medicinal chemistry and beyond highlight the value of such interdisciplinary efforts. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
